molecular formula C12H23NO4S B15309823 Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate

Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate

Cat. No.: B15309823
M. Wt: 277.38 g/mol
InChI Key: ZLVFXLRGWYCEIQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is a compound with the molecular formula C12H23NO4S. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl (BOC) group, and a sulfanyl group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate typically involves the protection of amino acids using the tert-butoxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound often involve the use of di-tert-butyl dicarbonate and a suitable base to protect the amino group. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate involves the protection of amino groups through the formation of a stable BOC-protected intermediate. The BOC group is acid-labile and can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other BOC-protected compounds. This makes it particularly useful in specific synthetic applications where the sulfanyl group can be further modified.

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4S/c1-11(2,3)16-9(14)8(7-18)13-10(15)17-12(4,5)6/h8,18H,7H2,1-6H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFXLRGWYCEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CS)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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